

An In-depth Technical Guide to the Hydrophilic Properties of Amino-PEG36-Boc

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Compound of Interest

Compound Name: Amino-PEG36-Boc

Cat. No.: B15621739

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of **Amino-PEG36-Boc**, a heterobifunctional polyethylene glycol (PEG) linker. The information presented herein is intended to support researchers, scientists, and drug development professionals in the effective application of this versatile molecule in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Amino-PEG36-Boc

Amino-PEG36-Boc is a discrete PEG (dPEG®) linker characterized by a chain of 36 ethylene glycol units. This structure imparts significant hydrophilicity, which is a key attribute in its various applications. One terminus of the PEG chain is functionalized with an amine group, while the other is protected by a tert-butyloxycarbonyl (Boc) group.^[1] This configuration allows for controlled, sequential conjugation reactions.^[2] The long, flexible, and hydrophilic PEG spacer enhances the aqueous solubility and stability of conjugated molecules, improves their pharmacokinetic profiles, and can reduce the immunogenicity of therapeutic proteins and peptides.^{[2][3]}

Core Physicochemical and Hydrophilic Properties

The defining characteristic of **Amino-PEG36-Boc** is its pronounced hydrophilicity, a direct result of the numerous ether oxygen atoms in the PEG backbone which readily form hydrogen

bonds with water molecules.^[3] This property is quantified by its water solubility and its partition coefficient (logP).

Quantitative Data on Physicochemical Properties

While specific experimental data for **Amino-PEG36-Boc** is not extensively published, its properties can be reliably extrapolated from data on analogous long-chain PEG derivatives and computational models.

Property	Value	Source/Comment
Synonyms	Boc-NH-PEG36-Amine, N-Boc-amido-PEG36-amine	General nomenclature for this class of compounds.[4]
Molecular Formula	C ₈₁ H ₁₆₄ N ₂ O ₃₇	Based on the chemical structure with 36 PEG units and terminal amine and Boc-protected amine groups.[4]
Molecular Weight	Approximately 1762.2 g/mol	[4] The exact molecular weight can vary slightly depending on the polydispersity of the PEG chain, although dPEG® linkers are monodisperse.[5]
Appearance	White to off-white solid or viscous oil	Typical appearance for PEG derivatives.[2]
Calculated logP	-5.2	Computed by XLogP3 3.0.[6] This negative value indicates a very high degree of hydrophilicity.
Water Solubility	Very Soluble	The long PEG chain imparts high aqueous solubility.[2] Precise quantitative data is not readily available in the literature.
Organic Solubility	Soluble in DMF, DMSO, and chlorinated solvents	Soluble in common organic solvents used in bioconjugation reactions.[4]
Storage Conditions	Store at -20°C, keep dry and avoid sunlight	Recommended for long-term stability and to prevent degradation.[2]

Experimental Protocols for Determining Hydrophilicity

Accurate assessment of the hydrophilic properties of molecules like **Amino-PEG36-Boc** is crucial for their application in drug development. The following are detailed methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.^[7]

Objective: To determine the maximum concentration of **Amino-PEG36-Boc** that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

- **Amino-PEG36-Boc**
- Phosphate-buffered saline (PBS), pH 7.4
- Glass vials with screw caps
- Orbital shaker in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS)

Procedure:

- Preparation of a Supersaturated Solution: Add an excess amount of **Amino-PEG36-Boc** to a known volume of PBS (pH 7.4) in a glass vial.

- **Equilibration:** Tightly seal the vial and place it on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.^[8]
- **Phase Separation:** After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
- **Sample Collection:** Carefully collect a known volume of the clear supernatant.
- **Filtration:** Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- **Quantification:** Analyze the concentration of **Amino-PEG36-Boc** in the filtrate using a validated HPLC method. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is recommended for detection.^[4]
- **Data Reporting:** The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL).

Determination of the Partition Coefficient (logP) by HPLC

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A negative logP value indicates hydrophilicity. The value for **Amino-PEG36-Boc** can be estimated using reversed-phase HPLC.^[9]

Objective: To estimate the logP value of **Amino-PEG36-Boc** based on its retention time on a reversed-phase HPLC column.

Materials:

- **Amino-PEG36-Boc**
- A set of standard compounds with known logP values
- HPLC system with a C18 column and a suitable detector (e.g., ELSD or CAD)

- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile or Methanol

Procedure:

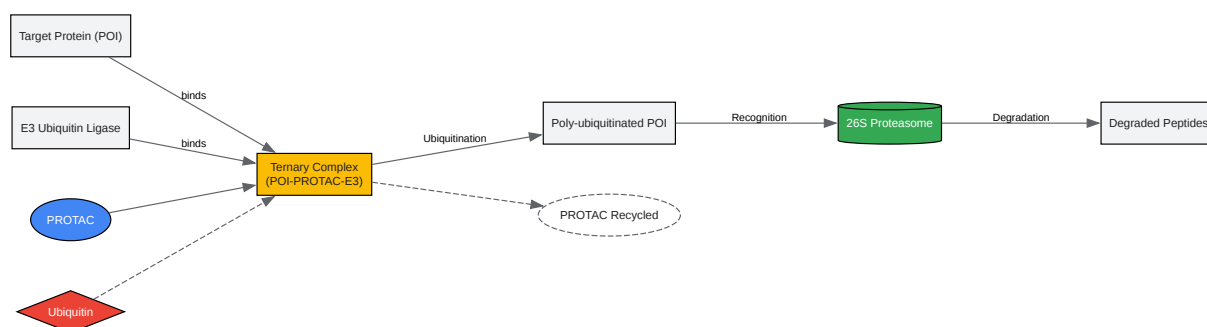
- Preparation of Standards: Prepare solutions of the standard compounds and **Amino-PEG36-Boc** in the mobile phase.
- Chromatographic Analysis: Inject each standard and the test compound onto the C18 column and elute with a series of isocratic mobile phase compositions with varying ratios of water and organic solvent.
- Data Collection: Record the retention time (t_R) for each compound at each mobile phase composition. Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
- Calculation of Capacity Factor (k'): For each compound and mobile phase composition, calculate the capacity factor using the formula: $k' = (t_R - t_0) / t_0$.
- Extrapolation to 100% Aqueous Phase: For each compound, plot $\log(k')$ against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent to obtain the $\log(k'_w)$ value.
- Calibration Curve: Plot the known $\log P$ values of the standard compounds against their corresponding $\log(k'_w)$ values to generate a calibration curve.
- Determination of $\log P$ for **Amino-PEG36-Boc**: Use the $\log(k'_w)$ value of **Amino-PEG36-Boc** and the calibration curve to determine its estimated $\log P$ value.

Applications in Drug Development and Bioconjugation

The hydrophilic nature of **Amino-PEG36-Boc** is leveraged in several key areas of drug development.

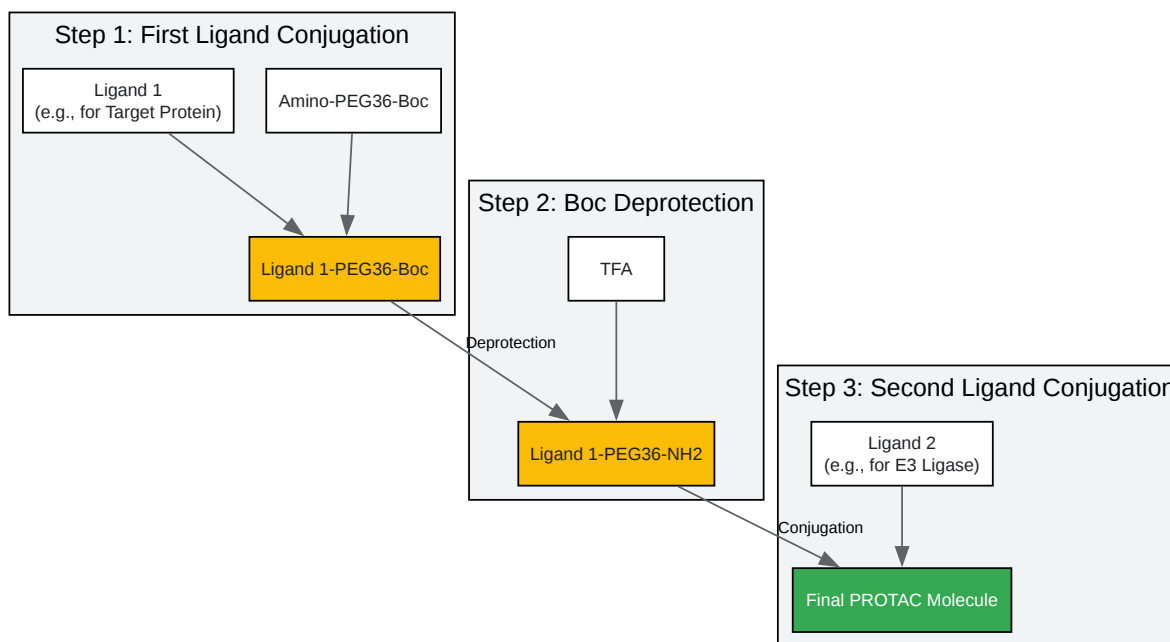
Proteolysis-Targeting Chimeras (PROTACs)

In PROTACs, the linker connecting the target protein binder and the E3 ligase ligand plays a crucial role in the formation of a productive ternary complex. The long, flexible, and hydrophilic PEG36 chain can enhance the solubility and cell permeability of the entire PROTAC molecule, which is often a challenge with these bivalent structures.[4]



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PROTAC-mediated protein degradation cycle.

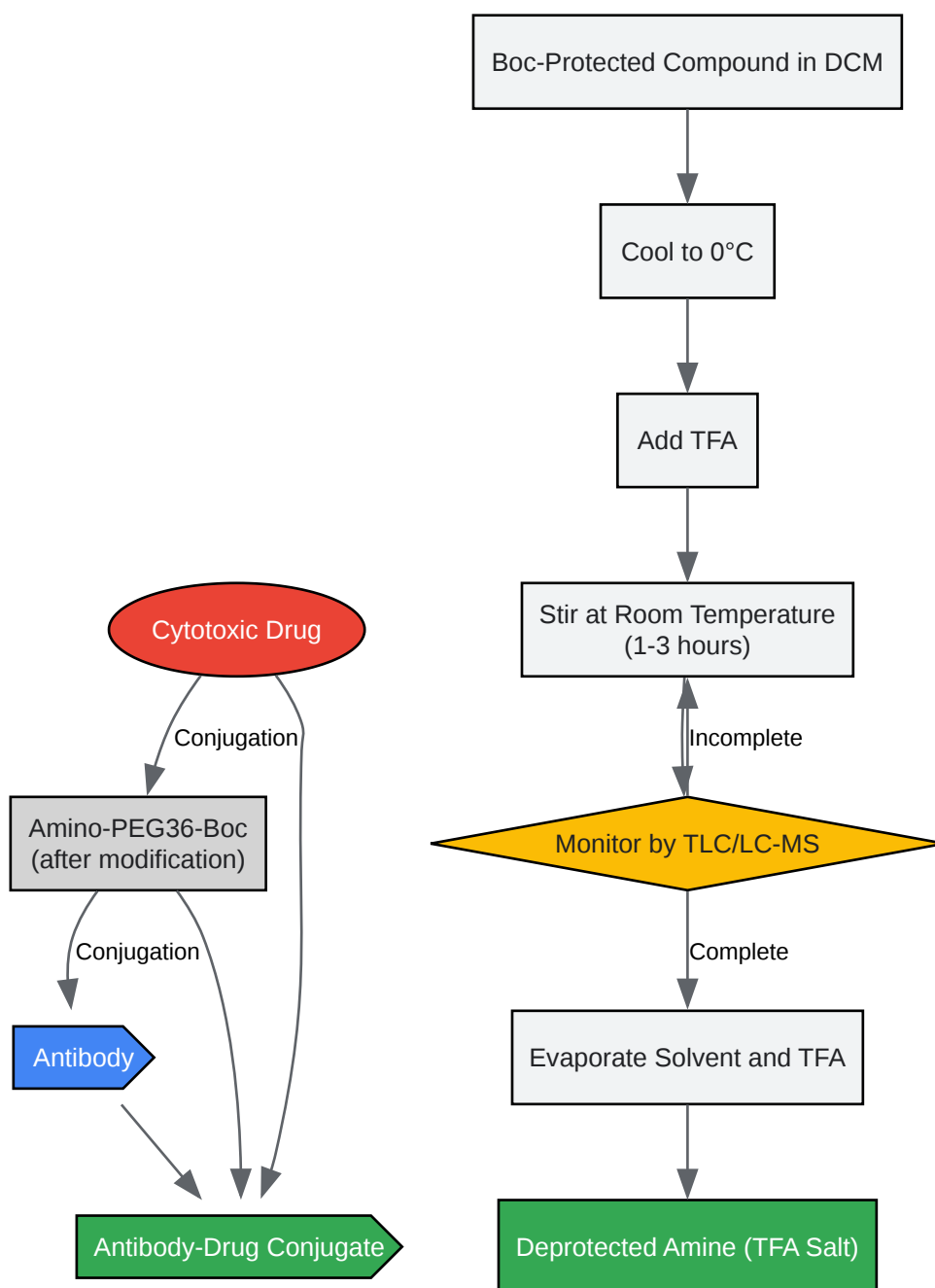


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Sequential synthesis of a PROTAC molecule.

Antibody-Drug Conjugates (ADCs)

In ADCs, a hydrophilic linker like **Amino-PEG36-Boc** can improve the solubility and stability of the final conjugate, especially when a hydrophobic drug payload is used. This can lead to a higher drug-to-antibody ratio (DAR) without causing aggregation, potentially enhancing the therapeutic efficacy.^{[5][10]}



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